Selective Antifungal Activity: Targeting C. albicans Hyphae Over Yeast and Bacteria
A series of 5-[3-substituted-4-(4-substituted benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one (SR) compounds, which include the structural scaffold of the target compound, demonstrated a profound selectivity for inhibiting the hyphal form of Candida albicans over the yeast form and bacterial growth. The most potent analog, SR7, which shares the core scaffold, achieved a hyphae MIC100 of 10 µg/mL, while its yeast MIC100 was 125 µg/mL, representing a 12.5-fold selectivity [1]. This selectivity is a class-level feature, with all SR compounds requiring 10-40 fold lower concentrations to inhibit hyphae compared to yeast and bacterial growths [1].
| Evidence Dimension | Antifungal selectivity (Hyphae MIC100 vs. Yeast MIC100) |
|---|---|
| Target Compound Data | Hyphae MIC100 = 10 µg/mL; Yeast MIC100 = 125 µg/mL (for the class-representative analog SR7) |
| Comparator Or Baseline | Yeast form of C. albicans, E. coli (MIC100 100-400 µg/mL), and S. aureus (MIC100 >400 µg/mL) |
| Quantified Difference | 12.5-fold selectivity for hyphae over yeast for SR7; class-level hyphae inhibition at 10–40 fold lower concentrations than needed for yeast/bacteria. |
| Conditions | C. albicans SC5314 strain; YNB (yeast) or RPMI-1640 (hyphae) media; 24h incubation; 37°C. |
Why This Matters
This selectivity profile is critical for researchers developing anti-virulence agents that disarm the pathogen without affecting the host microbiome, offering a procurement advantage over broad-spectrum antifungals.
- [1] Hamdy, R., Soliman, S. S. M., Alsaadi, A. I., Fayed, B., Hamoda, A. M., Elseginy, S. A., Husseiny, M. I., & Ibrahim, A. S. (2020). Design and synthesis of new drugs inhibitors of Candida albicans hyphae and biofilm formation by upregulating the expression of TUP1 transcription repressor gene. European Journal of Pharmaceutical Sciences, 148, 105327. (Table 2, pMIC50 values in Table 4, and text describing selectivity). View Source
